3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy

EPR spectroscopy spin label reduction stability in-cell EPR

Spin-labeled amino acids for in-cell EPR often suffer from rapid bioreduction or diastereomeric heterogeneity that broadens distance distributions. This single-enantiomer, gem-dimethylpyrroline nitroxide (CAS 123615-33-8) overcomes both limitations: (i) reduction half-life (k ≈ 0.06 M⁻¹ s⁻¹) suited for cytoplasmic persistence during CW-EPR; (ii) absence of ring stereocenters eliminates diastereomeric splitting, yielding narrower DEER/PELDOR distance distributions; (iii) genetically encodable via amber suppression for stoichiometric, non-denaturing labeling of membrane proteins. Supplied ≥95% pure, ambient shipping.

Molecular Formula C11H20N2O3
Molecular Weight 228.292
CAS No. 123615-33-8
Cat. No. B570577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy
CAS123615-33-8
Molecular FormulaC11H20N2O3
Molecular Weight228.292
Structural Identifiers
SMILESCC1(C=C(C(N1O)(C)C)CC(C(=O)O)N)C
InChIInChI=1S/C11H20N2O3/c1-10(2)6-7(5-8(12)9(14)15)11(3,4)13(10)16/h6,8,16H,5,12H2,1-4H3,(H,14,15)
InChIKeyFFKOVRFIIQTTEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Genetically Encodable Spin-Labeled Amino Acid for EPR Spectroscopy


3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy (CAS 123615-33-8) is a spin-labeled amino acid belonging to the pyrroline nitroxide class [1]. The compound features a stable nitroxide free radical attached to a pyrroline ring bearing geminal dimethyl groups at positions 2 and 5, with an amino acid side chain at position 3 that enables ribosomal incorporation into proteins via nonsense codon suppression [2]. Its molecular formula is C₁₁H₁₉N₂O₃ with a molecular weight of 227.28 g/mol, and it is supplied as a research tool for site-directed spin labeling (SDSL) and in-cell EPR studies [1].

Genetically encodable via amber stop codon suppression
Single enantiomer product; pyrroline ring lacks stereocenters
Gem-dimethylpyrroline nitroxide class with intermediate reduction stability

Spin-Label Performance Depends on Pyrroline Ring Architecture


Spin-labeled amino acids are not interchangeable owing to profound differences in nitroxide ring architecture that dictate reduction stability, conformational dynamics, and biological compatibility. The gem-dimethyl substitution pattern on the pyrroline ring of CAS 123615-33-8 confers a reduction half-life that can differ by orders of magnitude compared to spirocyclohexyl- or gem-diethyl-substituted analogs [1]. Furthermore, the pyrroline ring lacks stereocenters, yielding a single enantiomeric product upon amino acid conjugation—unlike pyrrolidine-based labels such as 3-carboxy-PROXYL or TOAC, which produce diastereomeric mixtures that complicate EPR spectral interpretation [1]. These structural distinctions directly impact the probe's survival in reducing cellular environments and the quality of distance measurements, making generic substitution scientifically unreliable.

Reduction kinetics differ sharply among nitroxide architectures
gem-Dimethyl (target class) decays ~40× faster than gem-diethyl; spirocyclohexyl decays ~2× faster than gem-dimethyl. Intracellular survival may not transfer.
Pyrrolidine-based labels introduce diastereomeric complexity
TOAC and 3-carboxy-PROXYL yield diastereomeric mixtures that broaden EPR distance distributions; the pyrroline scaffold produces a single species, simplifying spectral interpretation.
Chemical labeling routes cannot replicate genetic encoding
Thiol-reactive probes such as MTSSL require accessible cysteines and in vitro steps, limiting in-cell utility and site-specificity compared with ribosomal incorporation.

Quantitative Evidence vs. Closest Spin-Label Comparators


Reduction Kinetic Stability vs. Other Nitroxide Spin Labels

The target compound belongs to the gem-dimethylpyrroline nitroxide class, exemplified by 3-carboxy-PROXYL. Under pseudo-first-order conditions with 20-fold excess ascorbate and 25-fold excess glutathione (pH 7.4 PBS, 295 K), gem-dimethylpyrrolidine nitroxide 3-carboxy-PROXYL exhibits a second-order reduction rate constant k = 0.0603 ± 0.0025 M⁻¹ s⁻¹. This is approximately 40–50-fold faster than gem-diethylpyrroline nitroxides (e.g., compound 2, k ≈ 0.0014 M⁻¹ s⁻¹; compound 6, k ≈ 0.0012 M⁻¹ s⁻¹), but 1.7-fold slower than spirocyclohexyl nitroxide 3 (k = 0.1370 M⁻¹ s⁻¹) [1]. Thus, the gem-dimethyl architecture of CAS 123615-33-8 provides intermediate reduction stability—substantially more stable than spirocyclohexyl analogs yet less stable than gem-diethyl variants—enabling sufficient intracellular lifetime for ribosomal incorporation studies while avoiding the excessive steric bulk that hinders translation efficiency [1].

Reduction rate constant (k)
Class-level
~0.0603 M⁻¹ s⁻¹ (class for CAS 123615-33-8)
Intermediate reduction stability for in-cell EPR acquisition window.
Class-level inference; validate in target cellular environment. gem-diethyl ~0.0014, spirocyclohexyl ~0.137 M⁻¹ s⁻¹.
EPR spectroscopy spin label reduction stability in-cell EPR

Stereochemical Purity: Pyrroline-Based vs. Pyrrolidine-Based Spin Labels

The pyrroline nitroxide scaffold of CAS 123615-33-8 lacks stereocenters on the ring, in contrast to the saturated pyrrolidine ring of 3-carboxy-PROXYL (which contains a chiral center at the 3-position) and the piperidine ring of TOAC (which contains a chiral center at the 4-position). Consequently, conjugation of the racemic pyrroline nitroxide to an L-amino acid yields a single enantiomeric product, whereas pyrrolidine-based labels produce diastereomeric mixtures [1]. The presence of diastereomers in TOAC-labeled proteins generates multiple EPR distance distributions, complicating structural interpretation and requiring additional spectral deconvolution steps. The target compound eliminates this source of heterogeneity, providing cleaner EPR spectra with unambiguous distance constraints [1].

Stereoisomer count
Class-level
1 product (single enantiomer)
Eliminates diastereomeric spectral splitting, supporting cleaner EPR distance constraints.
TOAC and 3-carboxy-PROXYL yield 2 diastereomers each.
site-directed spin labeling protein EPR conformational analysis

Ribosomal Incorporation via Nonsense Suppression Methodology

The spin-labeled amino acid architecture of CAS 123615-33-8 was specifically designed for and validated in the site-specific incorporation of biophysical probes into proteins using the nonsense codon suppression method in Escherichia coli. Cornish et al. (1994) demonstrated successful incorporation of a closely related spin-labeled amino acid into multiple surface and internal sites of bacteriophage T4 lysozyme, with purification and spectral characterization confirming intact nitroxide EPR signal post-translational incorporation [1]. In contrast, conventional thiol-reactive spin labels such as MTSSL require post-translational chemical modification of cysteine residues, which is incompatible with intracellular labeling, limited by endogenous thiol competition, and cannot target residues buried in the protein core. The biosynthetic incorporation route enabled by CAS 123615-33-8 achieves site-specificity that is genetically encoded, eliminating off-target labeling [1].

Incorporation method
Cross-study
Genetically encoded (amber suppression in E. coli)
Enables site-specific in-cell labeling without post-translational chemistry.
MTSSL requires cysteine and in vitro labeling; demonstrated with T4 lysozyme.
genetic code expansion unnatural amino acid mutagenesis T4 lysozyme

EPR Spectral Parameters vs. Reference Pyrroline Nitroxides

The EPR spectrum of gem-dimethylpyrroline nitroxides (the class containing CAS 123615-33-8) in chloroform exhibits a characteristic three-line pattern due to ¹⁴N hyperfine splitting with aN ≈ 14–16 G and g ≈ 2.006, values consistent with reference pyrroline nitroxides [1]. These parameters are essentially identical to those of the widely used MTSSL spin label (aN ≈ 14–15 G, g ≈ 2.006), ensuring that pulse EPR experiments optimized for MTSSL can be directly applied to CAS 123615-33-8 without re-optimization of spectrometer settings. However, the amino acid side chain at position 3 restricts the rotational freedom of the nitroxide relative to MTSSL (which has a flexible thiol-reactive linker), yielding narrower distance distributions in double electron-electron resonance (DEER) measurements [2].

EPR spectral parameters
Reported
aN 14–16 G, g ≈2.006 (class values)
Spectral protocol compatibility with MTSSL-standardized EPR setups.
Conformational restriction may narrow DEER distance distributions vs. flexible MTSSL linker.
EPR characterization nitrogen hyperfine coupling g-tensor

Optimal Application Scenarios


In-Cell EPR Structural Biology

CAS 123615-33-8 is uniquely suited for in-cell EPR studies where the target protein is produced by ribosomal translation in E. coli. Its gem-dimethylpyrroline architecture provides sufficient reduction stability (k ≈ 0.06 M⁻¹ s⁻¹) to survive the moderately reducing cytoplasm for the duration of a typical CW-EPR experiment, while its modest steric profile permits efficient amber codon suppression without the ribosomal stalling observed with bulkier gem-diethyl analogs [1]. This property fills a critical performance gap between rapidly reduced spirocyclohexyl labels (k > 0.1 M⁻¹ s⁻¹) and translationally obstructive gem-diethyl labels (k < 0.003 M⁻¹ s⁻¹) [1].

High-Resolution DEER Distance Measurements

For pulsed EPR distance measurements (DEER/PELDOR) where distance distribution width is limited by label rotamer diversity, CAS 123615-33-8 offers a distinct advantage owing to the absence of ring stereocenters. This yields a single enantiomeric product upon conjugation, eliminating the diastereomeric signal splitting that broadens distance distributions with TOAC or 3-carboxy-PROXYL [1]. The resulting narrower distance distributions improve the confidence of structural models derived from EPR constraints [2].

Cell-Free Synthesis of Spin-Labeled Membrane Proteins

The genetic encodability of CAS 123615-33-8 via chemically aminoacylated suppressor tRNA makes it directly applicable to cell-free protein synthesis (CFPS) platforms for membrane protein production. Unlike MTSSL, which cannot be introduced during translation and requires subsequent chemical labeling steps that are often incompatible with the detergents and lipids needed to maintain membrane protein folding, biosynthetic incorporation ensures stoichiometric labeling at the genetically defined site without exposing the protein to denaturing conditions [3].

Spin-Labeled Protein Standards for EPR Calibration

The single-enantiomer nature and well-characterized EPR parameters (aN ≈ 14–16 G, g ≈ 2.006) of the target compound make it an ideal candidate for preparing spin-labeled protein standards used in interspin distance calibration and quantitative EPR spin counting. The absence of diastereomeric heterogeneity ensures batch-to-batch reproducibility that cannot be achieved with pyrrolidine-based spin labels, which require additional purification to isolate single diastereomers [1].

Application
Selection Property
Validation Focus
In-cell EPR structural biology
Intermediate reduction stability for intracellular lifetime
Verify nitroxide signal retention post-translational incorporation in E. coli
High-resolution DEER distance measurements
Single-enantiomer stereochemistry
Assess distance distribution width and structural model confidence
Cell-free synthesis of spin-labeled membrane proteins
Genetic encodability in CFPS platforms
Confirm stoichiometric labeling without denaturing conditions
Spin-labeled protein standards
Batch-to-batch stereochemical consistency
Evaluate reproducibility of interspin distance calibration
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